3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is an organic compound characterized by the presence of a thiophene ring, a hydroxy group, and an amide group. Its chemical structure can be represented by the formula CHN\O, with a CAS number of 603996-87-8. This compound is primarily recognized as an intermediate in the synthesis of (S)-duloxetine, a widely used antidepressant medication that acts as a dual inhibitor of serotonin and norepinephrine reuptake, targeting the serotonergic and noradrenergic pathways in the brain .
The synthesis of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide predominantly involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. This biotransformation is typically carried out using whole cells of the yeast Rhodotorula glutinis, which effectively reduce the ketone functional group to a hydroxy group with high enantioselectivity. The process allows for substrate concentrations of up to 30 g/l (164 mM) while maintaining excellent enantiomeric excess, exceeding 99.5% .
The bioreduction reaction can be summarized as follows:
This method is advantageous for large-scale production due to its efficiency and selectivity while minimizing contamination risks associated with metal catalysts .
The compound's molecular weight is approximately 189.23 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide primarily undergoes reduction reactions. It can be further reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using reducing agents such as borane or lithium aluminum hydride without loss of enantiopurity. Other potential reactions include:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide primarily involves its role as a dual inhibitor of serotonin and norepinephrine reuptake. By inhibiting the reuptake transporters for these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is typically a solid at room temperature with specific melting points that can vary based on purity and crystallization conditions.
The compound exhibits solubility in polar solvents due to its hydroxy group, while the thiophene ring contributes to its hydrophobic character. Its stability under various conditions makes it suitable for synthetic applications in medicinal chemistry.
Relevant data includes:
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide has several significant applications in scientific research:
The enantioselective reduction of the prochiral ketone N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide (IUPAC: N-methyl-3-oxo-3-(thiophen-2-yl)propanamide) to (S)-3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is a pivotal step in synthesizing chiral pharmaceutical intermediates. This transformation relies on ketoreductase enzymes or whole-cell biocatalysts to achieve high stereoselectivity. The reaction converts the ketone group (C=O) to a chiral alcohol (CH-OH) with strict (S)-configuration control, critical for biological activity. Key research demonstrates that this biocatalytic reduction achieves >99.5% enantiomeric excess (ee) and >95% conversion under optimized conditions, eliminating the need for traditional metal-based asymmetric catalysts [5]. The reaction mechanism involves NAD(P)H-dependent hydride transfer from the enzyme’s cofactor to the re face (for (S)-enantiomer) or si face (for (R)-enantiomer) of the carbonyl group, with most efficient systems favoring the (S)-isomer [4] [8].
Table 1: Key Reaction Parameters for Biocatalytic Ketone Reduction
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
Substrate Concentration | 30 g/L | Higher concentrations reduce reaction velocity |
Temperature | 30°C | Maintains enzyme stability and activity |
pH | 7.0–7.5 | Maximizes enzyme kinetics and cofactor recycling |
Reaction Time | 48 hours | Ensures >95% conversion |
Cofactor Recycling | Glucose dehydrogenase (GDH) | Sustains NADPH regeneration |
Whole-cell biocatalysts offer inherent cofactor regeneration and eliminate enzyme purification needs. Rhodotorula glutinis, a red-pigmented yeast, is highly effective for reducing N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide to the target (S)-alcohol. Cells are typically grown to mid-log phase, harvested, and suspended in buffer containing the ketone substrate. The biotransformation occurs at ambient temperature (25–30°C) and neutral pH, with glucose often added to sustain cellular metabolism and NADPH regeneration [5].Rhodotorula glutinis achieves near-quantitative conversions (95–99%) and exceptional enantioselectivity (>99.5% ee) at substrate loads up to 30 g/L. The yeast’s tolerance to moderate substrate/product concentrations and its minimal byproduct formation make it suitable for industrial use. Notably, endogenous enzymes in R. glutinis selectively reduce the target ketone without affecting the thiophene ring or amide group, demonstrating high functional group specificity [5] [8]. Downstream processing involves cell separation (centrifugation/filtration), solvent extraction of the product from the aqueous phase, and crystallization to obtain enantiopure solid product [4].
Chemoenzymatic routes integrate biocatalytic steps with traditional chemistry to streamline synthesis. For (S)-3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, a two-step pathway is employed:
This hybrid approach leverages enzymatic precision for chirality induction and chemical methods for scalability. For example, the enzymatic step achieves optical purity unattainable via chemical reduction, while subsequent chemical steps (e.g., O-alkylation with naphthol) construct the final drug molecule. Similar chemoenzymatic frameworks are validated for analogous intermediates, such as the use of Pseudomonas fluorescens lipase to generate a chiral lactone for brivaracetam synthesis [4].
Table 2: Comparison of Synthesis Routes for (S)-Alcohol Intermediate
Method | Enantiomeric Excess (%) | Catalyst Loading | Reaction Steps | Scalability |
---|---|---|---|---|
Microbial Bioreduction | >99.5 | Whole-cell biocatalyst | Single step | Industrial |
Chemical Asymmetric Hydrogenation | 80–90 | Rh/Chiral ligand | Multi-step | Moderate |
Chemoenzymatic Pathway | >99.5 | Enzyme + chemical reagents | 2–3 steps | High |
Key reaction parameters must be optimized to transition lab-scale biocatalysis to industrial production:
These optimizations ensure the process meets industrial standards for cost, environmental impact, and throughput, positioning biocatalysis as a viable alternative to stoichiometric chiral auxiliaries or transition-metal catalysis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: